molecular formula C12H22N4O2 B11745573 tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11745573
M. Wt: 254.33 g/mol
InChI Key: NHXPVARDIUIGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a protected 4-aminopyrazole derivative that serves as a versatile and high-value building block in medicinal chemistry and organic synthesis. Its primary research application is as a key precursor in the synthesis of nitrogen-containing heterocycles, particularly pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in drug discovery . These fused [5,6]-bicyclic bridgehead nitrogen heterocycles are featured in numerous FDA-approved drugs and clinical candidates . The compound is specifically designed for the construction of sophisticated molecular architectures via transition metal-catalyzed C-H activation and annulation reactions. Researchers utilize it in efficient multi-component coupling strategies with aldehydes and sulfoxonium ylides to generate diverse pyrazolopyrimidine libraries . Furthermore, 3-aminopyrazole-based compounds are recognized as promising scaffolds for the development of kinase inhibitors, targeting understudied kinases such as those in the PCTAIRE subfamily (e.g., CDK16) . The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances the compound's stability and modulates its lipophilicity, while allowing for further strategic deprotection and functionalization. This reagent is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17)

InChI Key

NHXPVARDIUIGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction via Knorr-Type Cyclization

The foundational step involves assembling the 1-isobutyl-1H-pyrazole scaffold. A modified Knorr synthesis is employed, utilizing isobutyl hydrazine and a 1,3-dicarbonyl precursor. For example, ethyl 3-nitro-2,4-diketopentanoate reacts with isobutyl hydrazine in ethanol under catalytic conditions ([Ce(L-Pro)₂]₂(Oxa), 5 mol%) to yield ethyl 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylate (70–91% yield) . Key advantages include:

  • Regioselectivity : The electron-withdrawing nitro group directs cyclization to position 4, while the ester occupies position 5.

  • Functional group compatibility : The nitro and ester groups remain stable under cyclization conditions .

Reduction of Nitro to Amino Group

Selective reduction of the nitro group at position 4 is critical. Hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C) or chemical reduction (SnCl₂·2H₂O, HCl, EtOH) converts ethyl 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylate to ethyl 4-amino-1-isobutyl-1H-pyrazole-5-carboxylate (85–93% yield) .

Optimization Note : Hydrogenation avoids over-reduction of the ester, whereas SnCl₂ may require strict stoichiometric control to prevent side reactions .

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 5 is hydrolyzed to the carboxylic acid using NaOH (2 M, THF/H₂O, 60°C, 4 h), yielding 4-amino-1-isobutyl-1H-pyrazole-5-carboxylic acid (89–95% yield) .

Critical Step : Anhydrous conditions during workup prevent decarboxylation, which could compromise subsequent reactions .

Carbamate Formation via Curtius Rearrangement

The carboxylic acid is converted to the tert-butyl carbamate through a Curtius rearrangement (Scheme 1) :

  • Acyl Azide Formation : React the acid with diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.5 eq) in anhydrous THF (0°C to 25°C, 2 h).

  • Rearrangement to Isocyanate : Heat the acyl azide in toluene (80°C, 2 h) to generate the isocyanate intermediate.

  • Trapping with tert-Butanol : Add tert-butanol (3 eq) to the isocyanate at 0°C, stirring for 12 h to form tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate (78–86% yield) .

Mechanistic Insight : The Curtius rearrangement proceeds via a concerted mechanism, with tetrabutylammonium bromide enhancing isocyanate stability .

Alternative Route: Three-Component Coupling

A recent methodology bypasses the Curtius rearrangement by directly coupling the pyrazole-5-amine with CO₂ and tert-butyl bromide :

  • Reaction Conditions : Suspend 4-amino-1-isobutyl-1H-pyrazol-5-amine (1 eq), Cs₂CO₃ (2 eq), and TBAI (0.1 eq) in DMF. Bubble CO₂ (1 atm) and add tert-butyl bromide (1.5 eq) at 60°C for 24 h.

  • Yield : 65–72%, with minimal overalkylation due to TBAI’s stabilization of the carbamate anion .

Advantage : Eliminates hazardous azide intermediates, though yields are modest compared to the Curtius method .

Patent-Based Mixed Anhydride Approach

Adapting a method from CN102020589B , the carboxylic acid is activated as a mixed anhydride for carbamate formation:

  • Mixed Anhydride Synthesis : Treat 4-amino-1-isobutyl-1H-pyrazole-5-carboxylic acid with isobutyl chlorocarbonate (1.2 eq) and N-methylmorpholine (1.5 eq) in ethyl acetate (0°C, 2 h).

  • Carbamate Formation : React the anhydride with tert-butanol (2 eq) and DMAP (0.1 eq) at 25°C for 12 h, yielding the target compound (70–75%) .

Purification : Crystallization from hexane/ethyl acetate (8:1) enhances purity (≥98%) .

Comparative Analysis of Methods

MethodYield (%)Hazard ProfileScalability
Curtius Rearrangement78–86High (azides)Moderate
Three-Component Coupling65–72LowHigh
Mixed Anhydride70–75ModerateHigh

Key Findings :

  • The Curtius rearrangement offers superior yields but requires stringent safety protocols.

  • The three-component coupling is safer and scalable, though optimization is needed to improve efficiency .

Functionalization Challenges and Solutions

  • Regioselectivity in Pyrazole Synthesis : Electron-deficient 1,3-diketones ensure nitro and ester groups occupy positions 4 and 5, respectively .

  • Selective Amino Protection : Boc anhydride reacts preferentially with the less sterically hindered 5-amino group in the presence of 4-amino, though competing reactions necessitate careful stoichiometry .

Chemical Reactions Analysis

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxamides, while substitution reactions can produce various carbamate derivatives .

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : Pentyl chains (41b, 56c) and furan linkers () modulate solubility and conformational flexibility.
  • Core Modifications: Hybrid pyrimidine-pyrazole systems (41b, 56c) contrast with chromenone-containing derivatives (), expanding pharmacological relevance.

Key Observations :

  • Microwave vs. Conventional Heating : Microwave-assisted synthesis (56c) improved reaction efficiency (42% yield in 5 h vs. 34% in 8 h for 41b).
  • Catalytic Systems: Palladium catalysts () enabled complex aryl-aryl couplings, critical for chromenone derivatives.

Physicochemical and Analytical Data

Compound Physical State MS [M+H]+ (Found) Purity (HPLC) Reference
41b White solid 419.8 (calcd 419.5) ≥95%
56c Colorless oil 438.2 (calcd 438.3) ≥95%
compound Brown solid 615.7 N/A

Key Observations :

  • Physical State : Aliphatic linkers (e.g., pentyl in 56c) often yield oils, while aromatic systems () form solids.
  • Purity : All compounds exhibit ≥95% purity via HPLC, underscoring robust purification protocols.

Biological Activity

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a tert-butyl group and a carbamate functional group, contributes to its potential therapeutic applications, particularly in oncology and immunology.

  • Molecular Formula : C₁₂H₂₂N₄O₂
  • Molecular Weight : 254.33 g/mol
  • Density : Approximately 1.16 g/cm³ (predicted)
  • Boiling Point : Approximately 346 °C (predicted)
  • Acid Dissociation Constant (pKa) : 12.92 (predicted)

The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer pathways. Notably, it targets the epidermal growth factor receptor (EGFR), which is crucial in the development and progression of various cancers. The compound has shown efficacy against mutations in EGFR that confer resistance to traditional therapies, making it a candidate for further development in cancer treatment.

Additionally, this compound exhibits anti-inflammatory properties. It may interact with toll-like receptors, suggesting potential applications in managing immune disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructureBiological Activity
This compoundStructureEGFR inhibitor, anti-inflammatory
Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructure not providedAnti-inflammatory
Tert-butyl N-(1H-pyrazol-4-yl)carbamateStructure not providedKinase inhibitor
Tert-butyl (3-amino-1-cyclopentyl)-carbamateStructure not providedPotential anti-cancer

The structural uniqueness of this compound enhances its selectivity for certain kinases while minimizing off-target effects compared to similar compounds. This dual role as both an anticancer agent and an immune modulator distinguishes it within the pyrazole family.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in various cancer models. For instance:

  • Anticancer Activity : In vitro studies demonstrated that compounds containing the 1H-pyrazole scaffold effectively inhibited the growth of cancer cell lines, including lung, breast, and colorectal cancers. Specific focus on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells showed promising antiproliferative effects .
  • Inflammation Modulation : The compound's interaction with inflammatory pathways suggests a role in reducing cytokine production. In assays measuring IL-17 and TNFα production, related pyrazole compounds exhibited IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating strong anti-inflammatory potential .
  • Kinase Inhibition : A study reported that modifications to the pyrazole structure could lead to enhanced potency against specific kinases involved in inflammatory processes, with some derivatives achieving IC50 values as low as 53 nM on p38 MAPK .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole-amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Key conditions include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .
  • Temperature control : Reactions are often conducted at low temperatures (-78°C) to minimize side reactions, followed by gradual warming to room temperature .
  • Workup : Acid-base extraction (e.g., HCl/NaOH) and chromatography for purification .
    • Data Table : Comparison of Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Amine couplingtert-Butyl chloroformate, DCM, triethylamine, -78°C → RT65–75
Intermediate purificationColumn chromatography (silica gel, EtOAc/hexane)>95% purity

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and carbamate linkage .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the pyrazole or carbamate moieties?

  • Methodological Answer :

  • Systematic substitution : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-pentyl) or aryl groups to study steric effects. Compare bioactivity using assays targeting kinases or antimicrobial pathways .
  • Computational modeling : Employ density functional theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing fluorine) on carbamate stability .
  • Key Finding : The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to ethyl or benzyl analogs .

Q. How can computational tools address contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer :

  • Reaction path search algorithms : Use quantum chemical calculations (e.g., Gaussian, ORCA) to identify energy barriers in coupling steps. For example, low-temperature conditions in may suppress side-product formation vs. room-temperature methods .
  • Machine learning (ML) : Train models on solvent polarity, base strength, and temperature data from PubChem or experimental datasets to predict optimal conditions .

Q. What experimental precautions are necessary to handle instability or reactivity of the carbamate group during storage or reactions?

  • Methodological Answer :

  • Storage : Store under nitrogen at -20°C to prevent hydrolysis .
  • Inert atmosphere : Conduct reactions under N₂/Ar to avoid moisture-induced degradation .
  • Stability testing : Monitor decomposition via TLC or LC-MS after 24-hour exposure to ambient conditions .

Q. How can researchers design kinetic or mechanistic studies to investigate unexpected byproducts in the synthesis?

  • Methodological Answer :

  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., isocyanate intermediates from carbamate decomposition) .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to trace reaction pathways .
  • Case Study : In , CuI/Pd(PPh₃)₂Cl₂ catalysts reduced aryl halide coupling byproducts by 40% compared to uncatalyzed reactions.

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data between similar carbamate derivatives?

  • Methodological Answer :

  • Control experiments : Verify assay conditions (e.g., cell line variability, solvent DMSO concentration) .
  • Meta-analysis : Compare IC₅₀ values across PubChem entries and prioritize compounds with orthogonal activity profiles (e.g., pyridine vs. thiazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.